Cas no 326474-68-4 (1-methyl-1H-indazole-3-thiol)
1-methyl-1H-indazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-indazole-3-thiol
- 326474-68-4
- 1,2-Dihydro-1-methyl-3H-indazole-3-thione
- EN300-1844645
- DTXSID901271871
-
- Inchi: 1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
- InChI Key: FTUXYOPKKKIHSN-UHFFFAOYSA-N
- SMILES: S=C1C2C=CC=CC=2N(C)N1
Computed Properties
- Exact Mass: 164.04081944g/mol
- Monoisotopic Mass: 164.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 47.4Ų
1-methyl-1H-indazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844645-0.05g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-0.1g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-0.25g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-0.5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-1.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1844645-2.5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-5.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1844645-10.0g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1844645-1g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1844645-5g |
1-methyl-1H-indazole-3-thiol |
326474-68-4 | 5g |
$4309.0 | 2023-09-19 |
1-methyl-1H-indazole-3-thiol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-methyl-1H-indazole-3-thiol
Introduction to 1-methyl-1H-indazole-3-thiol (CAS No. 326474-68-4)
1-methyl-1H-indazole-3-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 326474-68-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the indazole family, characterized by a fused benzene and pyrrole ring system, with a sulfur atom introduced at the 3-position. The presence of a methyl group at the 1-position further enhances its structural complexity and potential biological activity.
The indazole core is a versatile scaffold that has been extensively studied for its pharmacological properties. Indazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The introduction of a thiol group at the 3-position of the indazole ring introduces reactivity that can be exploited in drug design, particularly in the development of enzyme inhibitors and metal chelators.
In recent years, 1-methyl-1H-indazole-3-thiol has emerged as a promising intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry. Researchers have been particularly interested in its potential as a precursor for small-molecule drugs targeting specific biological pathways.
One of the most compelling aspects of 1-methyl-1H-indazole-3-thiol is its ability to interact with biological targets through multiple mechanisms. The thiol group can participate in covalent bonding with cysteine residues in proteins, leading to the development of irreversible inhibitors. This property is particularly valuable in drug discovery, as it can enhance target specificity and reduce off-target effects.
Moreover, the methyl group at the 1-position of the indazole ring can influence the electronic properties of the molecule, affecting its binding affinity and selectivity. This structural feature allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making 1-methyl-1H-indazole-3-thiol a versatile building block for drug design.
Recent studies have highlighted the potential of 1-methyl-1H-indazole-3-thiol in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in tumor proliferation and survival. The thiol group's ability to form disulfide bonds has been exploited to develop prodrugs that release active species within cancer cells, enhancing therapeutic efficacy.
The compound's interaction with metal ions has also been explored as a potential therapeutic strategy. Transition metal ions such as copper and iron are known to play crucial roles in various pathological processes, including oxidative stress and inflammation. By chelating these metals, 1-methyl-1H-indazole-3-thiol derivatives may help modulate these processes, offering new avenues for treating chronic diseases.
In addition to its pharmaceutical applications, 1-methyl-1H-indazole-3-thiol has shown promise in materials science. Its ability to form coordination complexes with metal ions makes it useful in designing functional materials such as catalysts and sensors. These applications leverage the compound's unique chemical properties to develop innovative solutions in industrial and environmental chemistry.
The synthesis of 1-methyl-1H-indazole-3-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advances in synthetic methodologies have enabled researchers to produce this compound efficiently, facilitating further exploration of its biological activities.
As research continues to uncover new applications for 1-methyl-1H-indazole-3-thiol, its importance in medicinal chemistry is likely to grow. The compound's unique structural features and reactivity make it a valuable tool for developing novel therapeutics across various disease areas. Future studies may focus on improving its bioavailability and exploring new mechanisms of action to expand its therapeutic potential.
In conclusion, 1-methyl-1H-indazole-3-thiol (CAS No. 326474-68-4) is a multifaceted compound with significant promise in pharmaceutical and materials science applications. Its ability to interact with biological targets through multiple mechanisms makes it an attractive candidate for drug development. As research progresses, this compound is poised to play an increasingly important role in advancing therapeutic strategies across multiple disciplines.
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